molecular formula C10H8O2 B6166722 7-methyl-1-benzofuran-5-carbaldehyde CAS No. 1553682-02-2

7-methyl-1-benzofuran-5-carbaldehyde

Cat. No.: B6166722
CAS No.: 1553682-02-2
M. Wt: 160.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-benzofuran-5-carbaldehyde is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methyl group at the 7th position and an aldehyde group at the 5th position on the benzofuran ring. It is used in various scientific experiments and has potential implications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 7-methyl-1-benzofuran-5-carbaldehyde, can be achieved through several methods. One common approach involves the cyclization of ketoesters derived from the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides in the presence of low-valent titanium . Another method includes the use of p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions activated by the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents under acidic conditions.

Major Products:

    Oxidation: 7-Methyl-1-benzofuran-5-carboxylic acid.

    Reduction: 7-Methyl-1-benzofuran-5-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Benzofuran derivatives exhibit biological activities such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: Some benzofuran compounds have been developed as potential therapeutic agents for diseases like hepatitis C and cancer.

    Industry: Benzofuran derivatives are used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-1-benzofuran-5-carbaldehyde involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to exhibit their effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

    DNA Interaction: Interacting with DNA to inhibit replication and transcription processes.

Comparison with Similar Compounds

    7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde: A similar compound used as an intermediate in the synthesis of naturally occurring coumarin derivatives.

    2-Benzofurancarboxaldehyde: Another benzofuran derivative with an aldehyde group at the 2nd position.

Uniqueness: 7-Methyl-1-benzofuran-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7th position and aldehyde group at the 5th position make it a valuable intermediate for synthesizing various biologically active compounds.

Properties

CAS No.

1553682-02-2

Molecular Formula

C10H8O2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.